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Compound of Interest

Compound Name: D-Glucose-1-13C

Cat. No.: B118783 Get Quote

A Technical Guide to D-Glucose-1-13C for
Metabolic Research
For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Glucose-1-13C is a stable, non-radioactive isotopically labeled form of glucose, a central

molecule in cellular metabolism. In this molecule, the carbon atom at the first position (C-1) is

replaced with its heavy isotope, ¹³C. This specific labeling makes it an invaluable tracer for

elucidating metabolic pathways and quantifying their fluxes in real-time. Its primary application

is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to measure the rates of

intracellular reactions.[1] By tracing the journey of the ¹³C atom as it is incorporated into

downstream metabolites, researchers can gain a detailed snapshot of cellular physiology,

identify metabolic bottlenecks, and understand how metabolism is altered in disease states

such as cancer or during drug treatment.[1][2]

Chemical Structure and Properties
D-Glucose-1-¹³C shares the same fundamental structure as its unlabeled counterpart, D-

glucose. It exists as an equilibrium mixture of α- and β-pyranose anomers in solution. The key

distinction is the presence of a ¹³C isotope at the anomeric carbon position.

IUPAC Name: (3R,4S,5S,6R)-6-(hydroxymethyl)(2¹³C)oxane-2,3,4,5-tetrol
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Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative properties of D-Glucose-1-¹³C.

Property Value

Molecular Formula ¹³CC₅H₁₂O₆

Molecular Weight 181.15 g/mol

CAS Number 40762-22-9

Appearance White to off-white powder

Melting Point 150-152 °C

Isotopic Purity ≥99 atom % ¹³C

Optical Activity [α]25/D +52.0°, c = 2 in H₂O (trace NH₄OH)

Table 1: Physicochemical Properties of D-Glucose-1-¹³C.

Spectroscopic Property Description

¹³C NMR

In D₂O, the ¹³C-labeled C-1 carbon exhibits

characteristic chemical shifts that differ for the α

and β anomers. Typical shifts are approximately

92.7 ppm (α-anomer) and 96.5 ppm (β-anomer).

[3][4] The presence of the ¹³C label can also

cause small, measurable isotope shifts on

adjacent proton (¹H) signals.[5]

Mass Spectrometry (MS)

The mass shift is M+1 compared to unlabeled

glucose. Fragmentation patterns in MS,

particularly after derivatization, can be used to

track the position of the ¹³C label.[6] For

instance, derivatization to methylglucosamine

favors cleavage between C-1 and C-2, allowing

for clear differentiation of C-1 labeled glucose.

[6][7]
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Table 2: Spectroscopic Data for D-Glucose-1-¹³C.

Metabolic Tracing with D-Glucose-1-13C
When cells are cultured in a medium where standard glucose is replaced by D-Glucose-1-¹³C,

the labeled carbon enters central carbon metabolism. Its fate provides critical information about

the relative activities of glycolysis and the Pentose Phosphate Pathway (PPP).

Glycolysis: If [1-¹³C]glucose proceeds through glycolysis, the six-carbon molecule is cleaved

into two three-carbon molecules of pyruvate. This process results in a 1:1 mixture of

unlabeled pyruvate and pyruvate labeled at the C-3 position.[8]

Pentose Phosphate Pathway (PPP): If [1-¹³C]glucose enters the oxidative branch of the PPP,

the C-1 carbon is lost as ¹³CO₂ during the conversion of 6-phosphogluconate to ribulose-5-

phosphate.[8] Consequently, all downstream metabolites derived from this pathway,

including pyruvate, will be unlabeled.[8]

By measuring the isotopic enrichment in key metabolites like lactate and protein-bound amino

acids (which are synthesized from glycolytic and TCA cycle intermediates), the split ratio

between glycolysis and the PPP can be accurately determined.[8][9]
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Caption: Fate of ¹³C from D-Glucose-1-¹³C in Glycolysis and the PPP.

Experimental Protocols
A successful ¹³C-MFA experiment requires careful planning and execution, from cell culture to

data analysis. The following sections provide detailed methodologies for key stages of the

workflow.

Protocol 1: Cell Culture and Isotopic Labeling
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This protocol describes the labeling of adherent mammalian cells to achieve a metabolic and

isotopic steady state.

Materials:

Adherent mammalian cell line

Standard cell culture medium (e.g., DMEM) and glucose-free DMEM

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glucose

D-Glucose-1-¹³C

Sterile PBS, tissue culture plates, and incubator (37°C, 5% CO₂)

Procedure:

Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach exponential

growth phase (approx. 80% confluency) at the time of harvest. Allow cells to adhere and

grow in standard medium for at least 24 hours.

Preparation of Labeling Medium: Prepare the ¹³C-labeling medium using glucose-free

DMEM. Supplement it with D-Glucose-1-¹³C to the desired final concentration (e.g., 25 mM

for high-glucose DMEM). Add dFBS (e.g., 10%) and other necessary supplements (e.g., L-

glutamine). Warm the medium to 37°C before use.[10]

Initiate Labeling: Aspirate the standard medium from the cells. Gently wash the cell

monolayer once with sterile PBS to remove residual unlabeled glucose.[10]

Add Labeled Medium: Add the pre-warmed ¹³C-labeling medium to each well.

Incubation: Return the plates to the incubator. The incubation time should be sufficient to

achieve an isotopic steady state, which is typically at least 5-6 cell doubling times.[1] For

rapidly proliferating cancer cells, 24-48 hours may be sufficient for many central metabolites

to approach steady-state labeling.[11]

Protocol 2: Metabolite Quenching and Extraction
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This protocol is critical for halting all enzymatic activity to accurately capture the metabolic state

at the time of harvest.

Materials:

Ice-cold 80% Methanol (-80°C)

Cell scraper

Dry ice

Microcentrifuge tubes (pre-chilled)

Centrifuge (refrigerated at 4°C)

Procedure:

Quenching: At the end of the labeling period, remove the plate from the incubator and

immediately aspirate the labeling medium. Place the plate on dry ice and add 1 mL of ice-

cold 80% methanol to each well to quench metabolism.[12]

Cell Lysis and Collection: Scrape the frozen cells from the bottom of the wells using a pre-

chilled cell scraper. Transfer the cell lysate/methanol mixture into a pre-chilled

microcentrifuge tube.[1][12]

Pellet Separation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet insoluble

components like proteins and DNA.[1]

Supernatant Collection: Carefully transfer the supernatant, which contains the polar

intracellular metabolites, to a new clean tube. This extract is now ready for analysis.

Storage: Store the metabolite extracts at -80°C until analysis. The remaining protein pellet

can also be stored at -80°C for analysis of protein-bound amino acids.[1]

Protocol 3: Sample Preparation and GC-MS Analysis
For GC-MS analysis, polar metabolites must be chemically derivatized to make them volatile.

This protocol describes a common method for derivatizing amino acids from protein
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hydrolysates.

Materials:

6 M HCl

Pyridine

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Heating block or oven

Nitrogen gas stream or vacuum concentrator

Procedure:

Protein Hydrolysis (from pellet in Protocol 2): Add 6 M HCl to the protein pellet and hydrolyze

at 100-110°C for 12-24 hours. Afterwards, dry the hydrolysate completely under a nitrogen

stream.[13]

Derivatization: a. Reconstitute the dried metabolite extract or amino acid hydrolysate in

pyridine. b. Add MTBSTFA (a common silylation agent). c. Incubate the mixture at 60-100°C

for 30-60 minutes to form TBDMS derivatives.[13]

GC-MS Analysis: a. After cooling, transfer the derivatized sample to a GC-MS vial. b. GC

Parameters: Use a mid-polarity column (e.g., DB-5ms). A typical temperature program starts

at a low temperature (e.g., 100°C), holds for 2-3 minutes, and then ramps at 5-15°C/min to a

final temperature of 300-320°C.[13] c. MS Parameters: Operate the mass spectrometer in

electron ionization (EI) mode. Collect data in full scan mode to identify metabolites and their

mass isotopomer distributions (MIDs), which represent the fractional abundance of each

isotopologue (M+0, M+1, M+2, etc.).[14]
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Caption: General experimental workflow for a ¹³C-Metabolic Flux Analysis study.
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Conclusion
D-Glucose-1-¹³C is a powerful and versatile tool for the quantitative analysis of central carbon

metabolism. By providing a distinct isotopic signature that can be traced through glycolysis and

the pentose phosphate pathway, it enables researchers to dissect complex metabolic networks

with high precision. The detailed protocols and workflows presented in this guide offer a robust

framework for designing and executing successful metabolic flux analysis experiments,

ultimately advancing our understanding of cellular physiology in health and disease and aiding

in the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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